[2-(3,4-Dichlorophenyl)cyclopropyl]urea
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Overview
Description
[2-(3,4-Dichlorophenyl)cyclopropyl]urea is a chemical compound with the molecular formula C₁₀H₁₀Cl₂N₂O and a molecular weight of 245.105 g/mol It is characterized by the presence of a cyclopropyl group attached to a urea moiety, with two chlorine atoms substituted on the phenyl ring
Preparation Methods
The synthesis of [2-(3,4-Dichlorophenyl)cyclopropyl]urea typically involves the reaction of 3,4-dichlorophenylcyclopropylamine with an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
[2-(3,4-Dichlorophenyl)cyclopropyl]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the urea moiety.
Scientific Research Applications
[2-(3,4-Dichlorophenyl)cyclopropyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [2-(3,4-Dichlorophenyl)cyclopropyl]urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include the inhibition of electron transport chains or the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to [2-(3,4-Dichlorophenyl)cyclopropyl]urea include:
[3,4-Dichlorophenyl]urea: Lacks the cyclopropyl group but shares the dichlorophenyl moiety.
[2-(3,4-Dichlorophenyl)cyclopropyl]amine: Similar structure but with an amine group instead of a urea moiety.
[2-(3,4-Dichlorophenyl)cyclopropyl]carbamate: Contains a carbamate group instead of a urea group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
CAS No. |
90793-41-2 |
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Molecular Formula |
C10H10Cl2N2O |
Molecular Weight |
245.10 g/mol |
IUPAC Name |
[2-(3,4-dichlorophenyl)cyclopropyl]urea |
InChI |
InChI=1S/C10H10Cl2N2O/c11-7-2-1-5(3-8(7)12)6-4-9(6)14-10(13)15/h1-3,6,9H,4H2,(H3,13,14,15) |
InChI Key |
GWQPVCXJLXMPJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1NC(=O)N)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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